molecular formula C21H28N4O3 B12974272 (R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one

(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B12974272
M. Wt: 384.5 g/mol
InChI Key: ZBYDPBIPECRONP-MRXNPFEDSA-N
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Description

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinone core, and a phenylbutanoyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylbutanoyl group, and the construction of the pyrimidinone core. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a strong base and a polar solvent to facilitate the cyclization process.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced through an acylation reaction using a phenylbutanoyl chloride and a suitable base, such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound. This step often requires a catalyst, such as a Lewis acid, to promote the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where nucleophiles can replace existing substituents. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Alkyl halides, nucleophilic bases, and other suitable nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful starting material for the production of a wide range of industrial products.

Mechanism of Action

The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.

    Receptors: The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.

    Proteins: The compound may interact with other proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The compound itself.

    (S)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The enantiomer of the compound.

    3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The racemic mixture of the compound.

Uniqueness

The uniqueness of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one lies in its specific stereochemistry and the presence of multiple functional groups. This allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-6-(methylamino)pyrimidin-4-one

InChI

InChI=1S/C21H28N4O3/c1-16(17-6-4-3-5-7-17)12-19(26)24-10-8-21(28,9-11-24)14-25-15-23-18(22-2)13-20(25)27/h3-7,13,15-16,22,28H,8-12,14H2,1-2H3/t16-/m1/s1

InChI Key

ZBYDPBIPECRONP-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3

Origin of Product

United States

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